molecular formula C2H4N2 B13446347 2-Amino-acetonitrile-2,2-d2

2-Amino-acetonitrile-2,2-d2

Cat. No.: B13446347
M. Wt: 58.08 g/mol
InChI Key: DFNYGALUNNFWKJ-DICFDUPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-Amino-acetonitrile-2,2-d2 (CAS: 1221897-87-5) is a deuterated compound where two hydrogen atoms at the C-2 position are replaced with deuterium (²H). Its molecular formula is C₂H₂D₂N₂·HCl, with a molecular weight of 94.54 g/mol . The compound is typically supplied as a hydrochloride salt, enhancing its stability for storage and handling. It is stored at -20°C and shipped at room temperature .

Applications This isotopically labeled compound is primarily used in pharmaceutical and toxicological research, particularly as a stable isotope internal standard (IS) in mass spectrometry (MS) and chromatography to improve analytical accuracy . Its deuterated structure minimizes interference from endogenous analogs in biological matrices.

Properties

Molecular Formula

C2H4N2

Molecular Weight

58.08 g/mol

IUPAC Name

2-amino-2,2-dideuterioacetonitrile

InChI

InChI=1S/C2H4N2/c3-1-2-4/h1,3H2/i1D2

InChI Key

DFNYGALUNNFWKJ-DICFDUPASA-N

Isomeric SMILES

[2H]C([2H])(C#N)N

Canonical SMILES

C(C#N)N

Origin of Product

United States

Preparation Methods

Classical Synthesis of Amino Acetonitrile

A widely used method involves the condensation reaction of ammonia or ammonium salts with formaldehyde and sodium cyanide under acidic conditions, followed by isolation as the hydrochloride salt. For example, a patent describes the preparation of aminoacetonitrile hydrochloride by reacting ammonia chloride, formaldehyde, acetic acid, and sodium cyanide in aqueous solution at low temperature (below 0 °C), followed by acidification with methanolic hydrogen chloride to obtain the hydrochloride salt with a molar yield of approximately 63.6%.

Step Reagents & Conditions Outcome Yield (%)
Condensation Ammonia chloride, formaldehyde, acetic acid, sodium cyanide, <0 °C Aminoacetonitrile (free base) Intermediate
Acidification Methanol solution of hydrogen chloride (30-50%), 45-50 °C Aminoacetonitrile hydrochloride 63.6%

Preparation Methods for this compound

The preparation of the deuterated compound this compound involves the incorporation of deuterium atoms specifically at the 2-position. This can be achieved by adapting classical synthetic routes with isotopically labeled reagents or by post-synthetic isotopic exchange.

Direct Synthesis Using Deuterated Precursors

The most straightforward approach is to use deuterated formaldehyde (formaldehyde-d2) or deuterated ammonia in the classical condensation reaction with sodium cyanide. This ensures incorporation of deuterium atoms at the methylene position adjacent to the nitrile group.

  • Reaction scheme:

    $$
    \text{Ammonia (or ammonium chloride)} + \text{Formaldehyde-d2} + \text{Sodium cyanide} \xrightarrow[\text{acidic, low temp}]{} \text{this compound}
    $$

  • Conditions: Similar to non-deuterated synthesis, typically below 0 °C to control reaction rate and side reactions, with subsequent acidification to isolate the hydrochloride salt.

  • Advantages: High isotopic purity due to direct use of deuterated starting materials.

  • Challenges: Availability and cost of deuterated formaldehyde; need for careful control to prevent proton exchange.

Isotopic Exchange on Preformed Amino Acetonitrile

An alternative method involves synthesizing amino acetonitrile first, followed by isotopic exchange of the methylene hydrogens with deuterium using deuterium oxide (heavy water) under basic or acidic catalysis.

  • Reaction scheme:

    $$
    \text{Amino acetonitrile} + \text{D}_2\text{O} \xrightarrow[\text{acid/base catalysis}]{} \text{this compound}
    $$

  • Conditions: Heating in D2O with acid or base catalysts to promote hydrogen-deuterium exchange.

  • Advantages: Uses readily available amino acetonitrile.

  • Challenges: Incomplete exchange, possible side reactions, and need for multiple exchange cycles to achieve high deuteration.

Detailed Preparation Procedure from Literature and Patents

While specific procedures for this compound are scarce, the following adapted method based on the aminoacetonitrile hydrochloride synthesis patent can be used with deuterated reagents:

Step Reagent/Condition Description Notes
1 Ammonium chloride, formaldehyde-d2 (37% solution in D2O), acetic acid, sodium cyanide (30-40% aqueous) Mix ammonium chloride and formaldehyde-d2 in D2O, cool to <0 °C Use deuterated formaldehyde to ensure incorporation of deuterium
2 Slowly add sodium cyanide solution dropwise while maintaining temperature <0 °C Control addition rate to avoid side reactions Acetic acid added simultaneously after half sodium cyanide addition
3 Stir reaction mixture 1-2 hours at <0 °C Formation of this compound Reaction monitored by thin layer chromatography or NMR
4 Filter and centrifuge to isolate crude aminoacetonitrile-d2 Solid isolated for further processing
5 Mix crude product with methanol solution of hydrogen chloride (30-50%, in methanol-d4 if possible) at 45-50 °C for 1-2 hours Formation of hydrochloride salt Use methanol-d4 to prevent proton contamination
6 Cool to <5 °C, filter, centrifuge, and dry Obtain pure this compound hydrochloride Final product ready for characterization

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR)

  • [^1H NMR](pplx://action/followup): Expected disappearance or significant reduction of signals corresponding to the methylene hydrogens at the 2-position due to replacement by deuterium.
  • [^2H NMR](pplx://action/followup): Clear signals confirming incorporation of deuterium at the 2,2-positions.
  • [^13C NMR](pplx://action/followup): Carbon adjacent to deuterium shows characteristic splitting patterns due to C-D coupling.

Mass Spectrometry

  • Molecular ion peak increased by 2 atomic mass units compared to non-deuterated amino acetonitrile, confirming incorporation of two deuterium atoms.

Yield and Purity

Parameter Value
Total molar yield Approximately 60-65% (based on adapted method)
Deuterium incorporation >95% (depending on purity of deuterated reagents and exchange efficiency)
Purity (HPLC or GC) >98%

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Disadvantages
Direct condensation with formaldehyde-d2 Ammonia/ammonium chloride, formaldehyde-d2, sodium cyanide Low temperature (<0 °C), acidic medium High isotopic purity, straightforward Expensive deuterated reagents, sensitive to proton contamination
Isotopic exchange on amino acetonitrile Amino acetonitrile, D2O, acid/base catalyst Heating with D2O under catalysis Uses common reagents, simpler Lower isotopic incorporation, longer reaction times
Multi-step synthesis via protected intermediates (e.g., benzyl carbamate derivatives) Protected amino acetonitrile precursors, coupling reagents Mild temperatures (20-35 °C), aprotic solvents Allows selective labeling, high yields More complex, requires multiple steps

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group in 2-amino-acetonitrile-2,2-d₂ undergoes hydrolysis under acidic or basic conditions to yield deuterated glycine derivatives.

Reaction ConditionsProductsKey ObservationsReference
Acidic (HCl, H₂O, 100°C)Glycine-2,2-d₂ (NH₂CHD₂COOH)Deuteration slows hydrolysis due to C-D bond strength (KIE ≈ 2–3)
Basic (NaOH, H₂O, reflux)Sodium glycinate-2,2-d₂Base-catalyzed mechanism via iminodiacetonitrile intermediate

Mechanistic Insight :

  • Acidic Hydrolysis : Protonation of the nitrile group facilitates nucleophilic water attack, forming an iminium intermediate that hydrolyzes to glycine-2,2-d₂. The C-D bond’s higher dissociation energy (~4.03 eV for H-CH₂CN vs. 5.36 eV for CH₃-CN) introduces kinetic isotope effects (KIE) .

  • Basic Hydrolysis : Deprotonation of the α-carbon generates a resonance-stabilized anion, accelerating nitrile-to-amide conversion .

Reactions with Carbonyl Compounds

The amino group participates in nucleophilic additions to aldehydes/ketones, forming deuterated Schiff bases or hemiaminals.

Carbonyl SubstrateReaction TypeProductsReference
Formaldehyde (HCHO)Hemiaminal formationNH₂C(D₂)(OH)CH₂NH₂
Benzaldehyde (PhCHO)Schiff base formationPhCH=NC(D₂)CN

Key Findings :

  • Hemiaminal formation with HCHO proceeds via rapid N-attack, followed by cyclization to thiazolidine analogs (e.g., 1 in ).

  • Deuteration reduces reaction rates in equilibrium steps (e.g., k₁ for adduct formation) due to isotopic mass effects .

Cyclization and Ring Formation

The compound’s bifunctional nature enables participation in cycloadditions and heterocycle synthesis.

Reaction PartnersConditionsProductsReference
Acetylene derivativesThermal/radical initiationPyrrole-2,2-d₂ analogs
IsocyanatesRoom temperature, polar solventsHydantoin-2,2-d₂ derivatives

Mechanistic Pathways :

  • Radical Cyclization : Cyanomethyl radicals (·C(D₂)CN) generated via H-abstraction react with alkynes to form pyrrole rings .

  • Stepwise Cycloaddition : Reaction with isocyanates proceeds via nucleophilic attack at the nitrile carbon, followed by ring closure .

Isotope Effects in Reactivity

Deuterium substitution at the α-carbon impacts reaction dynamics:

ParameterEffectExampleReference
Kinetic Isotope Effect (KIE)Reduced reaction ratesHydrolysis KIE = 2.1 ± 0.3
Thermodynamic StabilityIncreased bond strengthΔG‡ for C-D cleavage ≈ +5 kJ/mol

Notable Observations :

  • Deuteration stabilizes transition states in exothermic reactions (e.g., cyclization) but slows bond-breaking steps .

  • Isotopic labeling aids in tracking reaction pathways via NMR or mass spectrometry .

Comparative Reactivity with Non-Deuterated Analogs

Reaction2-Amino-acetonitrile-2,2-d₂Aminoacetonitrile (Non-deuterated)Reference
Hydrolysis half-life (pH 7)48 ± 2 h22 ± 1 h
Schiff base formation rate0.87 × 10⁻³ M⁻¹s⁻¹1.52 × 10⁻³ M⁻¹s⁻¹

Comparison with Similar Compounds

Deuterated Acetonitrile Derivatives

(a) Methyl Bromoacetate-2,2-d2 (CAS: 163886-16-6)
  • Molecular Formula : C₃H₃BrD₂O₂
  • Molecular Weight : 154.99 g/mol
  • Physical Properties :
    • Boiling Point: 51–52°C at 15 mmHg
    • Density: 1.637 g/mL at 25°C .
  • Applications : Used as a labeled intermediate in organic synthesis and MS-based quantification .
  • Safety : Classified as corrosive (C) and toxic (T), requiring stringent handling protocols .
(b) N-Butyrylglycine-2,2-d2 (CAS: 1219799-10-6)
  • Molecular Formula: C₆H₉D₂NO₃
  • Molecular Weight : 147.17 g/mol
  • Applications : Employed in metabolic studies and proteomics for tracing biochemical pathways .
Key Differences :
Parameter 2-Amino-acetonitrile-2,2-d2 Methyl Bromoacetate-2,2-d2 N-Butyrylglycine-2,2-d2
Primary Use Pharmaceutical IS Synthetic intermediate Metabolic tracing
Hazard Profile Low (HCl salt form) High (C, T classification) Moderate
Cost (per 100 mg) €1,151.00 $1220 (5g) Not reported

Deuterated Fatty Acid Derivatives

(a) Pentadecanoic-2,2-d2 Acid
  • Role : Serves as a surrogate analyte and IS in GC-MS for quantifying fatty acids in algae and biological samples.
  • Stability : Exhibits 86–99% recovery after 24 hours at room temperature and 90% recovery after three freeze-thaw cycles .
(b) Glyceryl Tri(hexadecanoate-2,2-d2)
  • Role: Used to normalize glycerolipid quantification in algae matrices.
  • Performance : Demonstrates 84–95% recovery under benchtop and autosampler conditions .
Comparison with this compound :
  • Analytical Utility: While this compound is tailored for small-molecule analysis, deuterated fatty acids are specialized for lipidomics.
  • Stability : Fatty acid derivatives show slightly lower recovery rates compared to the robust stability of the acetonitrile derivative .

Non-Deuterated Structural Analogs

2-Amino-2-methylpropane Nitrile (CAS: 19355-69-2)
  • Molecular Formula : C₄H₈N₂
  • Applications: Non-deuterated precursor used in polymer chemistry and agrochemical synthesis .
  • Key Differences :
    • Isotopic Interference : Lacks deuterium, making it unsuitable for MS-based studies requiring isotopic distinction.
    • Cost : Significantly cheaper than deuterated analogs .

Table 1: Stability and Recovery of Deuterated Compounds

Compound Recovery (%) (Room Temp, 24h) Recovery (%) (Freeze-Thaw Cycles)
This compound Not reported Not reported
Pentadecanoic-2,2-d2 Acid 86–99 90
Glyceryl Tri(hexadecanoate-2,2-d2) 84–95 88–90

Notes:

  • Deuterated fatty acids exhibit high stability, critical for long-term environmental and biological studies .

Biological Activity

2-Amino-acetonitrile-2,2-d2 is a deuterated derivative of aminoacetonitrile, a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C₂H₆D₂N
Molecular Weight : 60.08 g/mol
IUPAC Name : 2-Amino-2-(deuteriomethyl)acetonitrile

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of bioactive compounds. It has been shown to interact with various biological pathways:

  • Inhibition of Enzymatic Activity : 2-Amino-acetonitrile derivatives have been found to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Signaling Modulation : The compound may modulate cell signaling pathways that are crucial for cellular proliferation and survival.

Anthelmintic Activity

Recent studies have demonstrated that amino-acetonitrile derivatives exhibit significant anthelmintic activity against parasitic nematodes such as Haemonchus contortus and Trichostrongylus colubriformis. These compounds have shown effectiveness against strains resistant to conventional anthelmintics, making them promising candidates for new treatments in veterinary medicine .

Cytotoxic Effects

Research indicates that this compound may possess cytotoxic properties against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interference with critical signaling pathways.

Case Studies

StudyFindings
Amino-acetonitrile Derivatives Discovery A new class of amino-acetonitrile derivatives was identified with high anthelmintic activity against resistant nematode species. The study highlighted the structure-activity relationship and synthesized several derivatives for testing .
Cytotoxicity in Cancer Cells In vitro studies demonstrated that this compound induces apoptosis in specific cancer cell lines through the activation of mitochondrial apoptotic pathways.

Research Findings

  • Anthelmintic Efficacy : In a comparative study, amino-acetonitrile derivatives were tested against standard anthelmintics. Results showed a higher efficacy rate in eliminating nematodes resistant to traditional treatments.
    • Resistance Mechanism : The study suggested that these derivatives target metabolic pathways unique to nematodes, which are not affected by existing drugs.
  • Cancer Cell Studies : A series of experiments evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
    • Induction of G1 phase cell cycle arrest.
    • Increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Q & A

Basic Research Questions

Q. What spectroscopic methods are optimal for characterizing the isotopic purity of 2-Amino-acetonitrile-2,2-d2?

  • Methodological Answer : Use NMR spectroscopy (¹H and ²H NMR) to confirm deuterium incorporation at the 2,2-positions. The absence of proton signals at these positions and the presence of deuterium-induced isotopic shifts validate isotopic labeling. For quantification, mass spectrometry (MS) or infrared (IR) spectroscopy can detect isotopic patterns and functional groups like nitrile (-C≡N). Ensure calibration with non-deuterated analogs to distinguish isotopic effects .

Q. How is this compound utilized in kinetic isotope effect (KIE) studies?

  • Methodological Answer : Replace hydrogen with deuterium at reactive sites (e.g., α-carbon) to study bond-breaking/bond-forming steps. Measure reaction rates (e.g., deprotonation) under controlled pD conditions using stopped-flow techniques or UV-Vis spectroscopy. Compare rate constants (k_H/k_D) to infer mechanistic pathways (e.g., proton tunneling vs. classical transition states). Adjust pD to isolate ionic species contributions, as shown in studies of deuterated carbon acids .

Q. What precautions are critical for handling and storing this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Use moisture-free solvents (e.g., deuterated DMSO or D₂O) in reactions. Follow safety protocols for nitriles, including fume hood use and PPE (gloves, lab coat). Refer to safety data sheets (SDS) for spill management and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deprotonation rate constants of this compound across ionic forms?

  • Methodological Answer : Use pD-dependent kinetic studies to track ionic equilibria. For example, vary pD to distinguish between protonated (2-D) and deuterated (2-D2) species. Apply multi-pathway rate equations (e.g., Scheme 3 in ) to model contributions from each form. Validate via UV-Vis or NMR titration to determine acid dissociation constants (pKa/pD) and refine rate constants (kDO ≈ 3 × 10⁸ M⁻¹s⁻¹ for DO⁻-mediated deprotonation). Address uncertainties by repeating experiments with isotopic controls .

Q. What computational strategies enhance mechanistic predictions for reactions involving this compound?

  • Methodological Answer : Combine density functional theory (DFT) with experimental kinetics to map reaction coordinates. Optimize geometries of intermediates (e.g., iminium ions) using B3LYP/6-31G* basis sets. Calculate activation energies for deuterium vs. hydrogen transfer steps. Cross-validate with kinetic isotope effect (KIE) data. For example, DFT studies of acetonitrile derivatives in aminoimidazodipyridine synthesis ( ) demonstrate how computational models guide precursor design .

Q. How should researchers design experiments to validate isotopic labeling efficiency in multi-step syntheses?

  • Methodological Answer : Incorporate isotopic tracing at each synthetic step. Use LC-MS or GC-MS to monitor deuterium retention. For example, in a Strecker synthesis, verify deuterium incorporation in intermediates (e.g., α-aminonitriles) via MS fragmentation patterns. Compare isotopic purity before/after purification (e.g., column chromatography). For ambiguous results, employ ²H NMR or isotope-ratio mass spectrometry (IRMS) for higher sensitivity .

Data Analysis and Validation

Q. What methods ensure reliability in kinetic data obtained from deuterated systems?

  • Methodological Answer : Implement triangulation by combining kinetic assays (stopped-flow, NMR line-shape analysis) with computational modeling. For example, reconcile discrepancies in rate constants (kB ≈ 10² M⁻¹s⁻¹ for DPO₄²⁻-mediated deprotonation) by comparing experimental kobs values with DFT-predicted barriers. Use statistical tools (e.g., error propagation analysis) to quantify uncertainties from ionic equilibria or instrument noise .

Q. How can researchers address challenges in quantifying minor ionic species in deuterated solvents?

  • Methodological Answer : Apply pH/pD-jump experiments to perturb equilibria and monitor relaxation kinetics via conductivity or fluorescence. For this compound, use ¹H-¹⁵N HMBC NMR to detect low-concentration iminium ions. Alternatively, employ capillary electrophoresis (CE) with UV detection to separate and quantify ionic species. Validate with isotopic dilution techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.